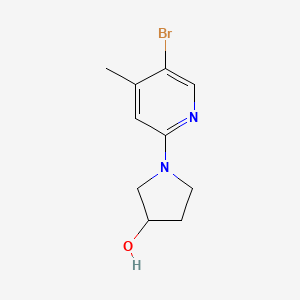
1-(5-Brom-4-methylpyridin-2-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown antimicrobial activity against a broad spectrum of bacteria, making it a valuable precursor in developing antimicrobial agents.
Medicine: Research has indicated potential anti-thrombolytic and biofilm inhibition effects, highlighting its therapeutic potential.
Industry: In material science, the compound is used in the synthesis of iridium tetrazolate complexes for applications in light-emitting devices and biological labeling.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol typically involves palladium-catalyzed Suzuki cross-coupling reactions. This method is favored due to its efficiency and ability to produce high yields. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the compound makes it suitable for nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, influencing their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol can be compared to other similar compounds, such as:
5-Bromo-2-methylpyridin-3-amine: A closely related compound used in similar synthetic applications.
4-Pyrrolidin-3-cyanopyridine derivatives: These compounds also exhibit antimicrobial activity and are structurally related to 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol.
Iridium tetrazolate complexes: These derivatives are used in material science for their tunable properties in light-emitting devices.
The uniqueness of 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol lies in its specific structure, which imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-4-10(12-5-9(7)11)13-3-2-8(14)6-13/h4-5,8,14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGOQMNMSQZZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243619 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-92-1 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1525036.png)
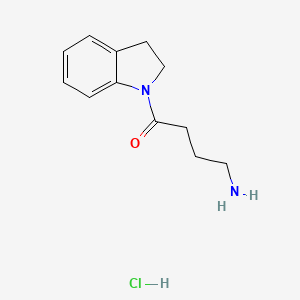

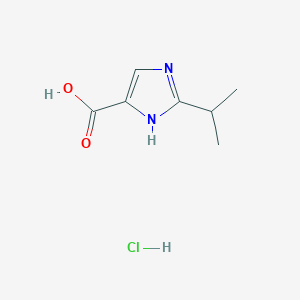
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)

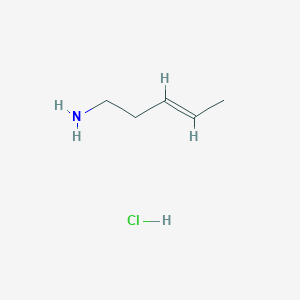
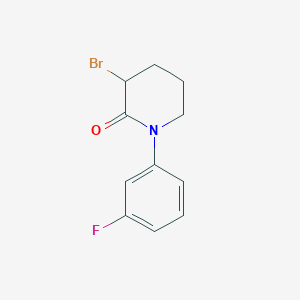
![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
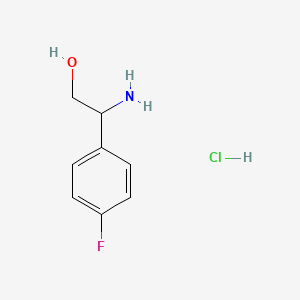
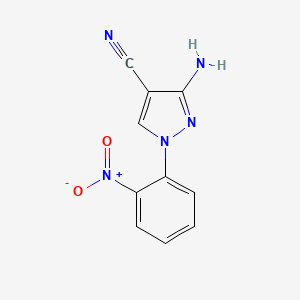
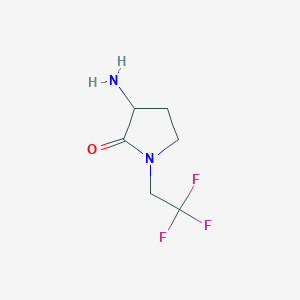
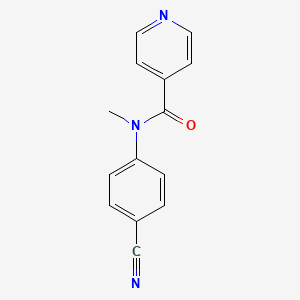
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
